

# Isoimide nomenclature and IUPAC naming conventions

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## Compound of Interest

Compound Name: *Isoimide*

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An in-depth technical guide on the core principles of **isoimide** nomenclature and IUPAC naming conventions, designed for researchers, scientists, and drug development professionals.

## Introduction to Isoimides

**Isoimides** are isomers of imides, characterized by the functional group  $R-C(=NR')-O-C(=O)-R''$ . They are often encountered as reactive intermediates in chemical syntheses, particularly in the formation of polyimides, and are known to undergo rearrangement to the more thermodynamically stable imide structure. A thorough understanding of their nomenclature is crucial for clear communication and documentation in research and development.

## IUPAC Nomenclature of Isoimides

While the International Union of Pure and Applied Chemistry (IUPAC) provides comprehensive guidelines for naming a vast array of organic compounds, explicit rules dedicated solely to **isoimides** are not as prominently detailed as those for their imide counterparts. However, by applying the fundamental principles of substitutive and heterocyclic nomenclature, a systematic naming convention for **isoimides** can be established. The Chemical Abstracts Service (CAS) also provides a systematic approach, often by treating **isoimides** as heterocyclic systems.

## Naming of Cyclic Isoimides

Cyclic **isoimides** are most systematically named as derivatives of a parent heterocyclic ring. The core of a cyclic **isoimide** formed from a dicarboxylic acid is a five-membered ring

containing an endocyclic oxygen atom and an exocyclic imino group.

General Rules:

- Identify the Parent Heterocycle: The parent heterocycle is typically a derivative of a furanone. For instance, the **isoimide** derived from phthalic acid is based on an isobenzofuranone skeleton.
- Identify the Imino Substituent: The =NR' group is treated as a substituent on the parent heterocycle.
- Numbering the Ring: The ring is numbered to give the heteroatoms and substituents the lowest possible locants, following standard IUPAC rules for heterocyclic systems.
- Naming Substituents: Any substituent on the nitrogen atom of the imino group is indicated with the locant N.
- Assembling the Name: The components are assembled alphabetically.

Examples:

Dicarboxylic Acid	Isoimide Structure	Systematic IUPAC Name
Phthalic Acid	3-(Phenylimino)isobenzofuran-1(3H)-one	
Succinic Acid	5-(Phenylimino)dihydrofuran-2(3H)-one	

## Naming of Acyclic Isoimides

Acyclic **isoimides** are less common and can be named using functional class nomenclature as anhydrides of a carboxylic acid and an imidic acid.

General Rule:

The name is constructed by listing the names of the two parent acids alphabetically, followed by "anhydride".

Example:

Structure	Parent Carboxylic Acid	Parent Imidic Acid	Systematic IUPAC Name
<chem>CH3-C(=O)O-C(=N-Ph)-CH3</chem>	Acetic acid	N-Phenylacetimidic acid	Acetic (N-phenylacetimidic) anhydride

## Quantitative Data: Physical and Spectroscopic Properties

The characterization of **isoimides** relies on various analytical techniques. The following table summarizes key spectroscopic data that distinguish **isoimides** from their imide isomers.

Property	Isoimide	Imide	Reference
IR Stretching Frequency (C=O)	~1800 cm <sup>-1</sup> (lactone)	~1780 cm <sup>-1</sup> (symm.) and ~1720 cm <sup>-1</sup> (asymm.)	[1]
IR Stretching Frequency (C=N)	~1700 cm <sup>-1</sup>	-	[1]
<sup>13</sup> C NMR (C=O)	~165 ppm	~170 ppm	[1]
<sup>13</sup> C NMR (C=N)	~155 ppm	-	[1]

## Experimental Protocols

### General Synthesis of N-Arylisomaleimides

This protocol describes a mild and efficient method for the synthesis of **isoimides** using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) as a dehydrating agent.[1]

Materials:

- Appropriate maleamic acid derivative

- 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
- Dichloromethane (DCM)
- 10% aqueous sodium bicarbonate solution

#### Procedure:

- Suspend the maleamic acid (1.0 eq) in dichloromethane.
- Add EDC (2.2 eq) to the suspension.
- Stir the resulting mixture at room temperature for 10-15 minutes until a clear solution is formed.
- Pour the reaction mixture into a 10% aqueous sodium bicarbonate solution and stir for an additional 10 minutes.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to yield the crude product.
- Purify the product by column chromatography if necessary.

## Chemical Imidization of Poly(amic acid) to Polyimide via Polyisoimide Intermediate

This protocol outlines the synthesis of polyimides where **isoimide** is a key intermediate.[\[2\]](#)

#### Materials:

- Poly(amic acid) solution in a polar aprotic solvent (e.g., N,N-dimethylacetamide)
- Acetic anhydride
- Pyridine

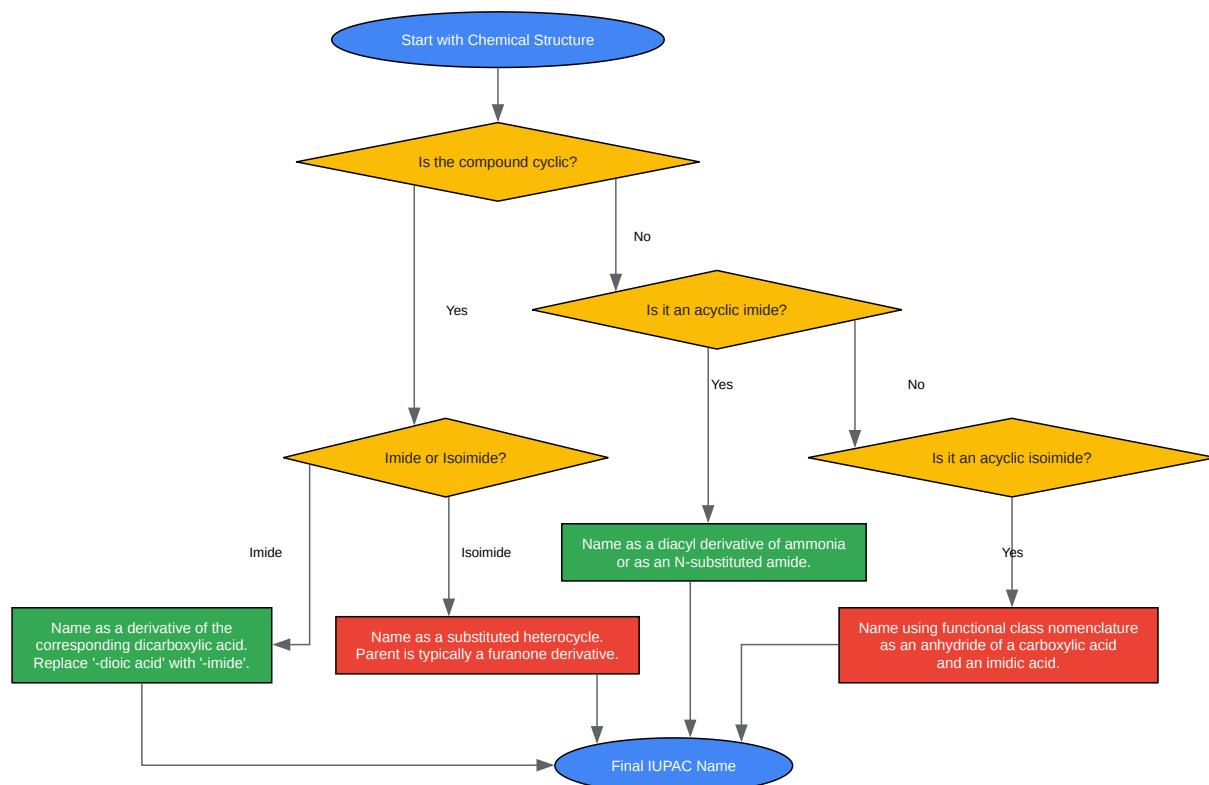
- Methanol

Procedure:

- Prepare a dehydrating agent mixture of acetic anhydride and pyridine (typically in a 2:1 molar ratio with respect to the poly(amic acid) repeating unit).
- Cool the poly(amic acid) solution in an ice bath.
- Slowly add the dehydrating agent mixture to the cooled poly(amic acid) solution.
- Stir the mixture at room temperature for 12-24 hours. The formation of the poly*isoimide* intermediate can be monitored by IR spectroscopy.
- The subsequent rearrangement to the polyimide may cause it to precipitate out of the solution.
- Collect the precipitated polyimide by filtration.
- Wash the polymer thoroughly with methanol to remove residual reagents.
- Dry the final polyimide product in a vacuum oven at 100-150°C.

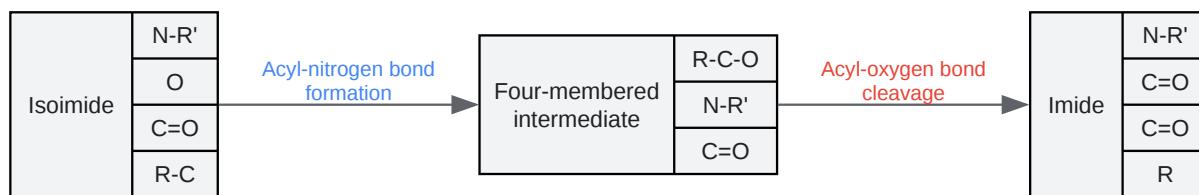
## Mandatory Visualizations

## Logical Workflow for IUPAC Naming of Imides and Isoimides

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Caption: Logical workflow for the systematic IUPAC naming of imides and **isoimides**.

## Reaction Mechanism: Isoimide to Imide Rearrangement



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Caption: The Mumm rearrangement mechanism from an **isoimide** to a more stable imide.

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## References

- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
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